麦黄素苷

概述

描述

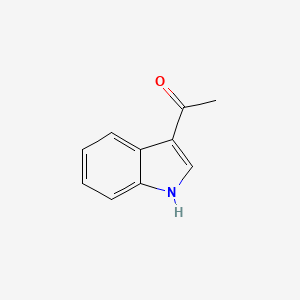

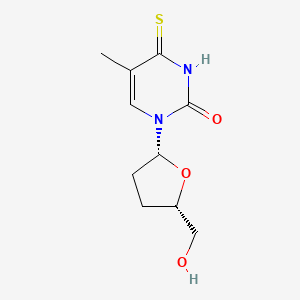

6"-O-Malonyldaidzin is a malonylated isoflavone isolated from soybean seeds. It belongs to the class of flavonoids, specifically isoflavones, which are known for their diverse biological activities. This compound is characterized by its unique structure, which includes a malonyl group attached to the daidzin molecule. It has been studied for its potential health benefits, including antioxidant and anti-inflammatory properties .

科学研究应用

Chemistry: Used as a model compound to study the behavior of malonylated isoflavones.

Biology: Investigated for its role in plant defense mechanisms and its impact on plant metabolism.

Medicine: Explored for its antioxidant, anti-inflammatory, and potential anticancer properties.

Industry: Utilized in the development of functional foods and nutraceuticals due to its health benefits

安全和危害

未来方向

作用机制

The mechanism of action of 6"-O-Malonyldaidzin involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways and gene expression

生化分析

Biochemical Properties

Malonyldaidzin plays a crucial role in biochemical reactions, particularly in the context of plant-microbe interactions. It is synthesized through the action of enzymes such as malonyl-CoA:flavonoid acyltransferases, which transfer malonyl groups to isoflavone glucosides. Enzymes like GmMaT2 and GmMaT4 are involved in this process, catalyzing the formation of malonyldaidzin from daidzin. These enzymes exhibit substrate specificity and are essential for the modification and secretion of isoflavones .

Cellular Effects

Malonyldaidzin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In soybean roots, malonyldaidzin is secreted into the rhizosphere, where it interacts with rhizobia to facilitate nodulation. This interaction is crucial for the symbiotic relationship between legumes and nitrogen-fixing bacteria. Malonyldaidzin also affects the expression of early nodulation genes, enhancing the formation of root nodules .

Molecular Mechanism

At the molecular level, malonyldaidzin exerts its effects through binding interactions with specific biomolecules. It is involved in the activation of Nod factor signaling pathways, which are essential for the initiation of nodulation in legumes. The binding of malonyldaidzin to Nod factor receptors triggers a cascade of gene expression changes, leading to the formation of root nodules. Additionally, malonyldaidzin may inhibit or activate certain enzymes involved in flavonoid biosynthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of malonyldaidzin can vary over time. Studies have shown that malonyldaidzin is relatively stable but can degrade under certain conditions. The degradation rate of malonyldaidzin is higher compared to its precursor, daidzein. Over time, the concentration of malonyldaidzin in the rhizosphere decreases, which may affect its long-term impact on cellular functions and nodulation .

Dosage Effects in Animal Models

The effects of malonyldaidzin can vary with different dosages in animal models. At lower doses, malonyldaidzin may promote beneficial interactions with rhizobia and enhance nodulation. At higher doses, it may exhibit toxic or adverse effects, potentially inhibiting nodulation or causing other cellular dysfunctions. The threshold effects and toxicity levels of malonyldaidzin need to be carefully studied to determine its safe and effective dosage .

Metabolic Pathways

Malonyldaidzin is involved in several metabolic pathways, particularly in the biosynthesis and modification of flavonoids. It interacts with enzymes such as chalcone synthase and chalcone reductase, which are part of the central flavonoid biosynthesis pathway. Malonyldaidzin also affects the metabolic flux of isoflavones, influencing the levels of various metabolites in the plant .

Transport and Distribution

Within cells and tissues, malonyldaidzin is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of malonyldaidzin from the site of synthesis to the rhizosphere, where it interacts with rhizobia. The localization and accumulation of malonyldaidzin in specific tissues are crucial for its biological functions .

Subcellular Localization

Malonyldaidzin is localized in specific subcellular compartments, such as vacuoles and root hairs. The targeting signals and post-translational modifications of malonyldaidzin direct it to these compartments, where it exerts its activity. The subcellular localization of malonyldaidzin is essential for its role in nodulation and other cellular processes .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6"-O-Malonyldaidzin involves the glycosylation of daidzein to form daidzin, followed by malonylation. The glycosylation reaction is catalyzed by glycosyltransferase, which attaches a glucose molecule to daidzein. The subsequent malonylation is catalyzed by malonyltransferase, which attaches a malonyl group to the glucose moiety .

Industrial Production Methods: Industrial production of 6"-O-Malonyldaidzin typically involves the extraction from soybean seeds. The process includes the isolation of isoflavones from soybeans using chromatographic techniques, followed by purification to obtain the desired compound .

化学反应分析

Types of Reactions: 6"-O-Malonyldaidzin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic conditions can hydrolyze 6"-O-Malonyldaidzin to release daidzein and malonic acid.

Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the compound, leading to the formation of quinones.

Reduction: Reducing agents like sodium borohydride can reduce the compound, affecting its functional groups.

Major Products:

Hydrolysis: Daidzein and malonic acid.

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced forms of the compound with altered functional groups.

相似化合物的比较

6"-O-Malonyldaidzin is unique among isoflavones due to its malonyl group, which enhances its solubility and stability. Similar compounds include:

6"-O-Malonylgenistin: Another malonylated isoflavone with similar properties.

Daidzin: The non-malonylated form of 6"-O-Malonyldaidzin.

Genistin: An isoflavone glycoside similar to daidzin but derived from genistein

These compounds share structural similarities but differ in their biological activities and stability, highlighting the unique properties of 6"-O-Malonyldaidzin.

属性

IUPAC Name |

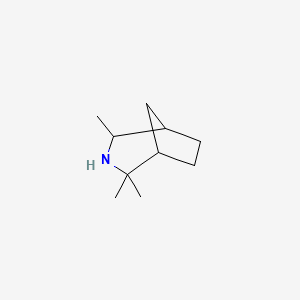

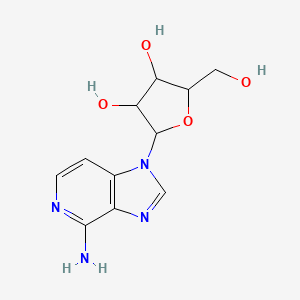

3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O12/c25-12-3-1-11(2-4-12)15-9-33-16-7-13(5-6-14(16)20(15)29)35-24-23(32)22(31)21(30)17(36-24)10-34-19(28)8-18(26)27/h1-7,9,17,21-25,30-32H,8,10H2,(H,26,27)/t17-,21-,22+,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXMHWSVSZKYBT-ASDZUOGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201319060 | |

| Record name | 6′′-O-Malonyldaidzin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124590-31-4 | |

| Record name | 6′′-O-Malonyldaidzin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124590-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malonyldaidzin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124590314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6′′-O-Malonyldaidzin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MALONYLDAIDZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54CE6OWE7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Malonyldaidzin?

A1: Malonyldaidzin is a malonylglucoside isoflavone primarily found in soybeans (Glycine max). It is a conjugate of daidzin, another soybean isoflavone, with a malonyl group attached to the sugar moiety.

Q2: What is the chemical structure of Malonyldaidzin?

A2: Malonyldaidzin is a conjugate of daidzein with glucose and malonic acid. While the provided articles do not offer a specific molecular structure, they do confirm its identity through techniques such as HPLC-ESI-MSn, NMR, UV, and IR. []

Q3: How is Malonyldaidzin biosynthesized in soybeans?

A3: Malonyldaidzin biosynthesis involves several key enzymes in the isoflavonoid pathway: * GmMaT2: This enzyme catalyzes the transfer of a malonyl group from malonyl-CoA to daidzin, forming malonyldaidzin. Overexpression of GmMaT2 in soybean hairy roots leads to increased levels of malonyldaidzin. [] * GmIMaT1 and GmIMaT3: These recently discovered enzymes also contribute to malonyldaidzin biosynthesis by transferring malonyl groups to isoflavone glucosides. Overexpression or knockdown of these enzymes distinctly influences malonyldaidzin levels. []

Q4: Which factors impact Malonyldaidzin levels in soybean products?

A4: Multiple factors influence Malonyldaidzin content: * Soybean Variety: Different soybean varieties exhibit varied isoflavone profiles. Some studies highlight that American soybean varieties generally have higher Malonyldaidzin levels compared to Japanese varieties. [, ] * Crop Year and Location: Environmental conditions during the growing season, including temperature, rainfall, and location, can significantly impact isoflavone concentrations. [, , ] * Germination: During germination, Malonyldaidzin levels tend to decrease in the radicles while increasing in the cotyledons. [, ] * Processing Techniques: Food processing methods significantly alter isoflavone profiles. For instance, heat treatments used in tempeh, soymilk, and tofu production can decrease Malonyldaidzin concentrations. [, , ] * Elicitors: Treatment with elicitors like salicylic acid and methyl jasmonate can significantly enhance isoflavone production in soybean sprouts, including Malonyldaidzin. [, , ] * Stress Conditions: Exposure to abiotic stresses such as strontium can influence Malonyldaidzin levels in soybean. [, , ]

Q5: How bioavailable is Malonyldaidzin compared to its aglycone form, daidzein?

A5: Research indicates that Malonyldaidzin, a conjugated form of daidzein, has significantly lower bioavailability compared to its aglycone counterpart. [] This difference in bioavailability is likely due to the malonyl group, which can affect absorption and metabolism.

Q6: How is Malonyldaidzin metabolized in the body?

A6: While detailed metabolic pathways for Malonyldaidzin were not provided in the papers, it's likely hydrolyzed in the digestive system to daidzein by enzymes like β-glucosidases. [, ] Further metabolism of daidzein then occurs, resulting in various metabolites.

Q7: How is Malonyldaidzin analyzed and quantified?

A7: High-performance liquid chromatography (HPLC) is the primary technique for analyzing and quantifying Malonyldaidzin in soybean and soy-based products. [, , , , ] This method often employs reversed-phase C18 columns and ultraviolet (UV) detection for separation and quantification.

Q8: What are the challenges in analyzing Malonyldaidzin?

A8: Malonyldaidzin's thermal instability poses a challenge during analysis, as it can convert into other isoflavone forms upon heating. [] Accurate quantification necessitates careful control of extraction and analytical conditions to minimize degradation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。